molecular formula C20H18N4OS B2942828 3-(3-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole CAS No. 1111982-72-9

3-(3-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Katalognummer: B2942828
CAS-Nummer: 1111982-72-9
Molekulargewicht: 362.45
InChI-Schlüssel: JJEGZHSUIIZBGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(3-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 3-methylphenyl group at position 3 and a sulfanylmethyl-linked 1-(4-methylphenyl)-1H-imidazol-2-yl moiety at position 5. This structure combines two pharmacologically significant motifs: the 1,2,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capabilities, and the imidazole moiety, which enhances binding to biological targets through π-π interactions and metal coordination .

Eigenschaften

IUPAC Name

3-(3-methylphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14-6-8-17(9-7-14)24-11-10-21-20(24)26-13-18-22-19(23-25-18)16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEGZHSUIIZBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(3-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Biological Activity (IC$_{50}$/MIC) Reference
3-(3-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-methylphenyl, 4-methylphenyl Not reported N/A
2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-Thiadiazole 4-methylphenyl, sulfanylmethyl Antimicrobial (MIC: 16 µg/mL)
3-((1H-benzo[d]imidazol-1-yl)methyl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole 4-nitrophenyl, benzimidazolyl-methyl Anticancer (IC$_{50}$: 18 µM)
2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-methoxyphenyl Antifungal (MIC: 32 µg/mL)

Research Findings and Methodological Insights

  • Synthetic Strategies : One-pot syntheses (e.g., using ceric ammonium nitrate catalysis ) are efficient for imidazole-triazole hybrids, while stepwise approaches are preferred for sulfanyl-methyl linkages to avoid side reactions .
  • Structural Characterization : Single-crystal XRD (e.g., 4 and 5 ) reveals planar conformations in analogs, critical for docking studies. The target compound’s imidazole ring may adopt a perpendicular orientation relative to the oxadiazole plane, as seen in isostructural derivatives .
  • Biological Screening : Compounds with electron-withdrawing groups (e.g., nitro, fluoro) on aryl rings show enhanced activity, likely due to improved target binding .

Biologische Aktivität

The compound 3-(3-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole (often referred to as oxadiazole derivative ) is part of a class of compounds known for their diverse biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer potential, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound features a 1,2,4-oxadiazole ring, which is known for its ability to interact with biological targets. The presence of both imidazole and sulfanyl groups enhances its reactivity and potential bioactivity.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties . The mechanism of action typically involves:

  • Inhibition of Enzymes : Oxadiazoles can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
  • Targeting Growth Factors : These compounds have been noted to interfere with growth factor signaling pathways, leading to reduced tumor growth .

Case Studies

  • Cell Line Studies : Various studies have tested oxadiazole derivatives against different cancer cell lines. For instance:
    • A study demonstrated that oxadiazole derivatives showed IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
    • Another study highlighted that structural modifications in the oxadiazole ring significantly enhanced cytotoxicity towards malignant cells .

Antimicrobial Activity

Oxadiazoles also display notable antimicrobial activity , effective against both bacterial and fungal strains.

Key Findings:

  • Bacterial Efficacy : Compounds similar to our target have shown effectiveness against resistant strains of Staphylococcus aureus, outperforming standard antibiotics like chloramphenicol .
  • Fungal Activity : Research indicates that these compounds possess antifungal properties, inhibiting growth at concentrations lower than traditional antifungal agents .

Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AnticancerInhibition of enzymes (e.g., HDAC, thymidylate synthase)Significant cytotoxicity in various cancer cell lines
AntimicrobialDisruption of bacterial cell walls and fungal membranesEffective against MRSA and other resistant strains
Anti-inflammatoryModulation of inflammatory pathwaysReduced cytokine release in vitro

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-methylphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). Key steps include the formation of intermediate hydrazides and subsequent cyclization. Optimization involves solvent selection (e.g., dry toluene or DMF), catalyst use (e.g., triethylamine), and controlled heating to minimize side reactions. Characterization via IR spectroscopy (to confirm C=N and S-H bonds) and NMR (to verify aromatic protons and methyl groups) is critical .

Q. Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?

  • Use a combination of FT-IR (to identify functional groups like oxadiazole rings and sulfanyl linkages), ¹H/¹³C NMR (to assign aromatic protons and methyl substituents), and elemental analysis (to validate empirical formulas). High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight. Purity should be assessed via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How do substituents on the aryl rings influence the compound’s biological activity, and what experimental approaches can elucidate structure-activity relationships (SAR)?

  • Substituents like electron-withdrawing groups (e.g., -Cl, -Br) or electron-donating groups (e.g., -OCH₃) on the phenyl rings modulate electronic properties and binding affinity. SAR studies should involve synthesizing analogs with systematic substituent variations, followed by molecular docking (e.g., using AutoDock Vina) to predict interactions with target proteins (e.g., enzymes or receptors). Biological assays (e.g., antimicrobial or enzyme inhibition) can validate computational predictions .

Q. How can researchers resolve contradictions in pharmacological data, such as varying IC₅₀ values across studies?

  • Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity) or cell lines. To address this:

  • Standardize assay protocols (e.g., uniform buffer systems and incubation times).
  • Validate results using orthogonal methods (e.g., fluorescence-based assays vs. radiometric assays).
  • Perform dose-response curves in triplicate and apply statistical models (e.g., nonlinear regression) to calculate robust IC₅₀ values .

Q. What strategies optimize the stability of 1,2,4-oxadiazole derivatives under physiological conditions?

  • Stability can be enhanced by:

  • Introducing sterically bulky substituents to reduce hydrolysis.
  • Conducting accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitored via HPLC.
  • Modulating lipophilicity (e.g., logP calculations) to balance solubility and membrane permeability .

Q. How do heterocyclic cores (e.g., oxadiazole vs. thiadiazole) affect the compound’s chemical reactivity and bioactivity?

  • Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to nucleophilic attack. Compare reactivity via kinetic studies (e.g., hydrolysis rates in buffer solutions) and bioactivity via parallel antimicrobial or cytotoxicity assays. Computational tools (e.g., DFT calculations) can predict electronic differences .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Use SwissADME or pkCSM to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. Key metrics include bioavailability scores, blood-brain barrier permeability, and cytochrome P450 interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess binding stability over time .

Q. How should researchers design experiments to evaluate synergistic effects with known therapeutic agents?

  • Employ checkerboard assays to determine fractional inhibitory concentration indices (FICIs) against target pathogens. Combinations with FICI ≤ 0.5 indicate synergy. Mechanistic studies (e.g., fluorescence quenching to probe target binding) can elucidate molecular interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.